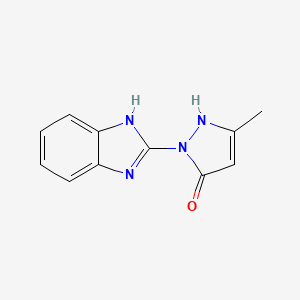

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . Pyrazole derivatives are also significant in medicinal chemistry due to their wide range of biological activities. The combination of these two moieties in a single molecule makes this compound a compound of interest for various scientific research applications.

Métodos De Preparación

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones to form the benzimidazole ring, followed by the formation of the pyrazole ring through cyclization reactions . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions in solvents such as ethanol or acetonitrile . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production.

Análisis De Reacciones Químicas

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzimidazole or pyrazole rings are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Anthelmintic Activity

Recent studies have highlighted the anthelmintic properties of derivatives related to 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. For instance, benzimidazole derivatives have shown significant activity against Trichinella spiralis, a parasitic nematode responsible for trichinosis.

Key Findings:

- Compounds synthesized with hydroxyl and methoxy substituents demonstrated enhanced activity against T. spiralis larvae, outperforming traditional anthelmintics like albendazole and ivermectin .

- Specific derivatives exhibited up to 100% efficacy at concentrations as low as 50 µg/ml after 24 hours of incubation, indicating strong larvicidal effects .

Anticancer Activity

The compound also exhibits potential anticancer properties. Studies have indicated that benzimidazole derivatives can interfere with tubulin polymerization, a mechanism that is crucial for cancer cell proliferation.

Notable Observations:

- Certain derivatives showed moderate antiproliferative effects against MCF-7 breast cancer cells, suggesting their potential as chemotherapeutic agents .

- The structure-function relationship indicates that modifications to the phenyl ring influence the anticancer efficacy of these compounds .

Synthesis and Derivatives

The synthesis of this compound and its derivatives involves various methods aimed at enhancing their biological activities. Recent advancements in synthetic techniques have allowed for the development of more potent analogs.

Synthesis Techniques:

- Condensation Reactions: Combining benzimidazole derivatives with pyrazole precursors.

- Functional Group Modifications: Introducing hydroxyl or methoxy groups to improve solubility and bioactivity.

Case Study 1: Anthelmintic Efficacy

A series of new benzimidazolyl derivatives were tested for their efficacy against T. spiralis. The study demonstrated that compounds with multiple hydroxyl groups exhibited superior anthelmintic activity compared to standard treatments, highlighting the importance of structural modifications in enhancing therapeutic effects .

Case Study 2: Anticancer Potential

In vitro studies evaluated the antiproliferative effects of various benzimidazole derivatives on MCF-7 cells. The results indicated that specific structural features significantly influenced cytotoxicity, with some compounds achieving IC50 values lower than standard chemotherapeutics .

Mecanismo De Acción

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For example, the benzimidazole moiety is known to bind to tubulin proteins, disrupting microtubule assembly and inhibiting cell division . This mechanism is particularly relevant in its anticancer activity. The pyrazole ring may also contribute to the compound’s biological activity by interacting with various enzymes and receptors, modulating their functions .

Comparación Con Compuestos Similares

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar pharmacological activities.

Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse biological activities.

The uniqueness of this compound lies in the combination of both benzimidazole and pyrazole moieties, which may result in synergistic effects and enhanced biological activities compared to individual benzimidazole or pyrazole derivatives.

Actividad Biológica

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (CAS: 516455-57-5) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, antimicrobial, and analgesic activities, supported by case studies and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H10N4O |

| Molecular Weight | 214.223 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 512.0 ± 42.0 °C |

| Flash Point | 263.5 ± 27.9 °C |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study by Abdellatif et al. synthesized various pyrazole derivatives and evaluated their inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Key Findings:

- The compound demonstrated an IC50 value of approximately 71.11 μg/mL against COX enzymes, indicating a potent anti-inflammatory effect compared to standard drugs like diclofenac .

- In vivo studies using the carrageenan-induced rat paw edema model showed that selected derivatives exhibited substantial edema inhibition, suggesting their therapeutic potential in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial effects of this compound have also been explored. Pyrazole derivatives are known for their broad-spectrum antimicrobial activities.

Research Insights:

- A study published in MDPI highlighted the synthesis of various pyrazole derivatives and their evaluation against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising antibacterial activity with significant inhibition zones observed during testing .

Table: Antimicrobial Activity Results

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Analgesic Activity

The analgesic properties of pyrazole compounds have been well-documented, with several studies indicating their effectiveness in pain management.

Case Studies:

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXNULSELUJDDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.